

Spectroscopic Characterization of 3'-Chloro-5'-fluoroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Chloro-5'-fluoroacetophenone

Cat. No.: B1586315

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Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science.^{[1][2]} Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough understanding of its structural and electronic properties.^{[1][2]} This technical guide provides a comprehensive overview of the spectroscopic data for **3'-Chloro-5'-fluoroacetophenone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the practical application of these techniques for the unambiguous identification and characterization of this compound, providing researchers with the foundational knowledge for its use in further synthetic applications. The molecular structure and key physical properties are summarized below.

Property	Value
Molecular Formula	C ₈ H ₆ ClFO
Molecular Weight	172.58 g/mol ^{[1][3]}
CAS Number	842140-52-7 ^{[1][3][4]}
Appearance	White to light yellow powder or crystal ^{[1][4]}
Melting Point	51 - 55 °C ^{[1][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3'-Chloro-5'-fluoroacetophenone**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ^1H NMR spectrum of **3'-Chloro-5'-fluoroacetophenone** is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents. Electron-donating groups tend to shift signals upfield, while electron-withdrawing groups shift them downfield.^[5]

Predicted ^1H NMR Data (CDCl_3)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-2'	~7.8	t	$J(\text{H-F}) \approx 2.5$, $J(\text{H-H}) \approx 2.5$
H-4'	~7.5	dt	$J(\text{H-H}) \approx 8.0$, $J(\text{H-F}) \approx 2.5$
H-6'	~7.6	ddd	$J(\text{H-F}) \approx 8.0$, $J(\text{H-H}) \approx 2.5$, $J(\text{H-H}) \approx 2.5$
CH_3	~2.6	s	-

Note: These are estimated values. Actual chemical shifts may vary.

The aromatic region will display a complex pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom will couple with the ortho and meta protons, leading to additional splitting.

^{13}C NMR Spectroscopy: Predicted Chemical Shifts

The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chloro, fluoro, and acetyl groups. These effects can be estimated using additivity rules for substituted benzenes.[6][7]

Predicted ^{13}C NMR Data (CDCl_3)

Carbon	Predicted Chemical Shift (ppm)
C=O	~196
C-1'	~139
C-2'	~115 (d, $J(\text{C-F}) \approx 25 \text{ Hz}$)
C-3'	~135 (d, $J(\text{C-F}) \approx 3 \text{ Hz}$)
C-4'	~125 (d, $J(\text{C-F}) \approx 9 \text{ Hz}$)
C-5'	~162 (d, $J(\text{C-F}) \approx 250 \text{ Hz}$)
C-6'	~119 (d, $J(\text{C-F}) \approx 22 \text{ Hz}$)
CH_3	~27

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

Experimental Protocol for NMR Data Acquisition

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